1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate
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Overview
Description
1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl, ethyl, and methylimidazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors.
Functionalization of the Pyrrolidine Ring: The tert-butyl and ethyl groups can be introduced through alkylation reactions.
Protection and Deprotection Steps: Protecting groups such as tert-butyl are often used to protect reactive sites during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be used to replace specific substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of pyrrolidine derivatives with biological targets.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and its substituents can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a tert-butyl group and is used in similar synthetic applications.
Uniqueness
1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the methylimidazolyl group, in particular, distinguishes it from other pyrrolidine derivatives .
Properties
Molecular Formula |
C16H25N3O4 |
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Molecular Weight |
323.39 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H25N3O4/c1-6-22-14(20)12-8-19(15(21)23-16(2,3)4)7-11(12)13-9-18(5)10-17-13/h9-12H,6-8H2,1-5H3 |
InChI Key |
NSXSCMZZCNHHDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CN(C=N2)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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